Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone
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Overview
Description
Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines These compounds contain a piperidine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Phenylpiperidine: Contains a phenyl group bound to a piperidine ring.
Pyridinylpiperidine: Contains a pyridine ring bound to a piperidine ring.
Phenylpyridine: Contains a phenyl group bound to a pyridine ring.
The uniqueness of this compound lies in its specific combination of a phenyl group, a pyridine ring, and a piperidine ring, which may confer unique chemical and biological properties .
Biological Activity
Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a phenyl group, a pyridine ring, and a piperidine moiety. Its molecular formula is C18H22N2O, indicating the presence of two nitrogen atoms and one oxygen atom. This unique configuration contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits significant pharmacological activities, including:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to metabolic disorders, such as Na+/K+-ATPase, which plays a crucial role in cellular ion balance and signaling pathways.
- Neuropharmacological Effects : The compound interacts with neurotransmitter receptors, suggesting potential applications in treating CNS disorders.
Molecular docking studies have provided insights into how this compound interacts with biological targets. The compound's binding affinity to various enzymes and receptors has been evaluated, indicating a competitive inhibition mechanism for certain targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique pharmacological properties of this compound. The following table summarizes some related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluorophenyl(4-methylpiperidin-1-yl)methanone | Contains a fluorine substituent | Antimicrobial and antioxidant properties |
4-Chlorophenyl(4-methylpiperidin-1-yl)methanone | Contains a chlorine substituent | Inhibits Na+/K+-ATPase activity |
4-Methylphenyl(2-(pyridin-3-yl)piperidin-1-yl)methanone | Features a methyl group on phenyl and pyridine rings | Antitumor activity demonstrated |
This compound stands out due to its specific combination of functional groups that confer unique pharmacological properties.
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The compound's IC50 values indicate significant potency against these cell lines.
- Enzyme Interaction Studies : Binding assays revealed that the compound exhibits strong inhibitory effects on Na+/K+-ATPase, with IC50 values in the low micromolar range. This suggests its potential use in managing conditions associated with dysregulated ion transport.
- Neuropharmacological Studies : Research has indicated that this compound interacts with serotoninergic and dopaminergic receptors, showing promise for applications in treating mood disorders and neurodegenerative diseases.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
phenyl-(2-pyridin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H18N2O/c20-17(15-6-2-1-3-7-15)19-13-5-4-8-16(19)14-9-11-18-12-10-14/h1-3,6-7,9-12,16H,4-5,8,13H2 |
InChI Key |
JJEWQRCGNQORRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=NC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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